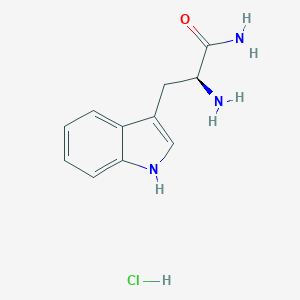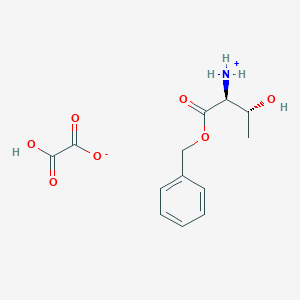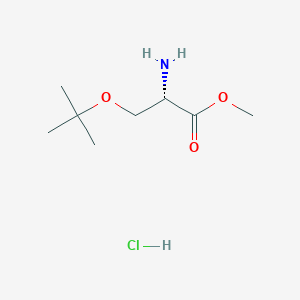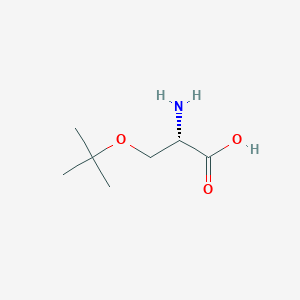
Chlorhydrate de L-cystéine monohydraté
Vue d'ensemble
Description
L-Cysteine hydrochloride monohydrate (LCHCMH) is a water-soluble salt of the non-essential amino acid, L-cysteine . It is widely employed in the medicine industry . The body uses L-cysteine HCL monohydrate, commonly known as cysteine, to make proteins . Although it is produced naturally, most cysteine comes from dietary sources . Cysteine is one of the main building blocks of glutathione, a powerful antioxidant the body produces to fight off free radicals and prevent cellular damage .
Synthesis Analysis
The L-cysteine hydrochloride monohydrate is prepared by taking L-cystine as a main raw material, hydrochloric acid, activated carbon and water as auxiliary materials and a ceramic reaction kettle, a filter, an electrolytic cell, a decoloring reaction kettle, a centrifuge and a vacuum dryer as equipment through the working procedures, such as acidification reaction, decoloration and filtration, electrolysis, concentration, centrifugal separation and drying .
Molecular Structure Analysis
L (+)-cysteine hydrochloride monohydrate crystallizes in the space group P 2 1 2 1 2 1, with a = 19.48 Å, b = 7.12 Å, c = 5.52 Å . The structure was determined in projections and refined with three-dimensional data to R = 0.124 for observed reflections .
Chemical Reactions Analysis
Derived from the naturally occurring amino acid L-cysteine, this compound plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity . Cysteine HCl functions as a reducing agent and a nucleophile in redox reactions .
Physical And Chemical Properties Analysis
L-Cysteine hydrochloride monohydrate has a molecular formula of C3H10ClNO3S and a molecular weight of 175.64 g/mol . It is a hydrate that is the monohydrate form of L-cysteine hydrochloride . It has a role as an EC 4.3.1.3 (histidine ammonia -lyase) inhibitor, a flour treatment agent and a human metabolite .
Mécanisme D'action
L-Cysteine HCl is a naturally occurring amino acid that is essential for protein synthesis. It is involved in the synthesis of proteins, enzymes, and other molecules. It is also involved in the metabolism of sulfur-containing amino acids, such as methionine and cysteine. The cysteine molecule is also involved in the synthesis of glutathione, which is an important antioxidant.
Biochemical and Physiological Effects
L-Cysteine HCl is involved in a number of biochemical and physiological processes. It is involved in the synthesis of proteins, enzymes, and other molecules. It is also involved in the metabolism of sulfur-containing amino acids, such as methionine and cysteine. Additionally, L-Cysteine HCl is involved in the synthesis of glutathione, an important antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
The use of L-Cysteine HCl in laboratory experiments has several advantages. It is a naturally occurring amino acid, so it is readily available and can be easily synthesized. It is also relatively inexpensive, making it an attractive option for researchers. Additionally, it is a stable compound, so it can be stored for long periods of time without degradation.
However, there are some limitations to the use of L-Cysteine HCl in laboratory experiments. It is sensitive to light and heat, so it must be stored in a cool, dark place. Additionally, it is not soluble in water, so it must be dissolved in an organic solvent before use.
Orientations Futures
There are several potential future directions for research on L-Cysteine HCl. One potential area of research is the development of new synthetic methods for the synthesis of the compound. Additionally, research could be conducted to explore the potential applications of the compound in the pharmaceutical and food industries. Additionally, research could be conducted to explore the potential therapeutic effects of L-Cysteine HCl. Finally, research could be conducted to explore the potential toxicity of the compound and its effects on the human body.
Applications De Recherche Scientifique
Biologie redox
Le chlorhydrate de L-cystéine monohydraté joue un rôle crucial en biologie redox en raison de sa capacité à donner et à accepter des électrons, ce qui est essentiel pour maintenir l'équilibre redox dans les cellules. Il est impliqué dans diverses réactions redox, notamment dans la synthèse du glutathion, un antioxydant majeur qui protège les cellules du stress oxydatif .
Biochimie des protéines
En biochimie des protéines, le chlorhydrate de L-cystéine monohydraté est utilisé pour étudier le repliement et la structure des protéines. Il aide à former des ponts disulfures qui stabilisent les structures tertiaire et quaternaire des protéines. Ce composé est également utilisé dans les dosages enzymatiques pour maintenir l'activité et la stabilité des enzymes .
Biologie cellulaire
Ce composé est un composant important des milieux de culture cellulaire, en particulier dans les milieux de levure sans supplément, où il sert de source de soufre pour la croissance de la levure. Il soutient la prolifération et la viabilité cellulaires en contribuant à la synthèse de biomolécules essentielles .
Recherches sur les antioxydants
Le chlorhydrate de L-cystéine monohydraté est largement utilisé dans la recherche sur les antioxydants en raison de ses propriétés antioxydantes intrinsèques. Il élimine les radicaux libres et les espèces réactives de l'oxygène, protégeant ainsi les cellules des dommages oxydatifs .
Recherche sur les matériaux optiques non linéaires
Des études récentes ont exploré l'utilisation du chlorhydrate de L-cystéine monohydraté dans la production de nouveaux matériaux optiques non linéaires. Ces matériaux ont des applications potentielles en photonique et en optoélectronique en raison de leur capacité à modifier la fréquence des ondes lumineuses .
Safety and Hazards
L-Cysteine hydrochloride monohydrate should be handled with care. Avoid contact with skin, eyes and clothing. Avoid dust formation. Do not breathe vapours/dust. Do not ingest. Do not smoke. Keep away from heat and sources of ignition. Protect from light . It may cause skin irritation, serious eye irritation, and respiratory irritation .
Analyse Biochimique
Biochemical Properties
L-Cysteine Hydrochloride Monohydrate is a metabolically fundamental sulfur compound and important component in various cellular factors . It functions in a novel antioxidative system (cysteine/cystine shuttle system) in Escherichia coli . It also plays a crucial role in redox reactions and as a nucleophile .
Cellular Effects
L-Cysteine Hydrochloride Monohydrate supports cell growth and viability in cell culture applications . It contributes to the formation of disulfide bonds that stabilize protein structures . It also serves as a precursor to glutathione, a potent cellular antioxidant .
Molecular Mechanism
L-Cysteine Hydrochloride Monohydrate functions as a reducing agent in redox reactions . It also exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The biosynthesis of L-Cysteine Hydrochloride Monohydrate occurs through the initial condensation of homocysteine and serine via cystathionine synthase to form cystathionine, which in turn undergoes cleavage by cystathionase to give cysteine and α-ketobutyrate .
Propriétés
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQSXNOEEPCSLW-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020367 | |
| Record name | l-Cysteine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Cysteine hydrochloride monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13559 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cysteine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13560 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C | |
| Record name | CYSTEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, White crystals | |
CAS RN |
52-89-1, 52-90-4 | |
| Record name | L-(+)-Cysteine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteine hydrochloride (anhydrous) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | l-Cysteine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cysteine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTEINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9U1687S1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYSTEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
260 °C decomposes | |
| Record name | CYSTEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















